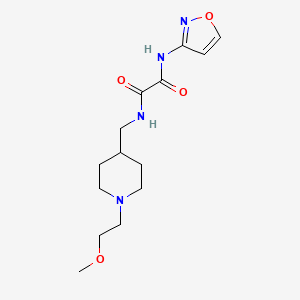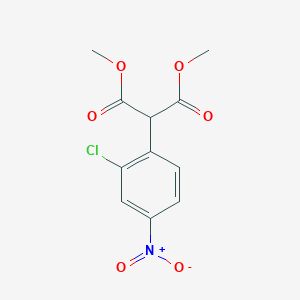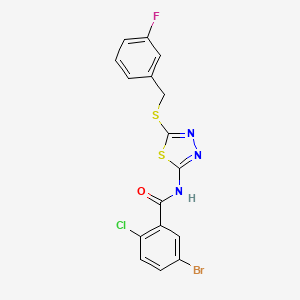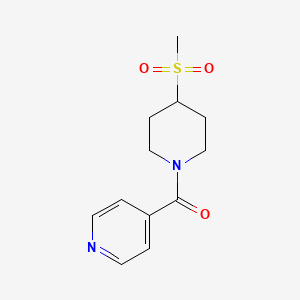
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate, also known as TMC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has a relatively low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate is its versatility in various fields of research. It can be used in medicinal chemistry, imaging studies, and basic research on the mechanisms of inflammation and pain. However, one of the limitations of Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate. One potential application is its use in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate may also be useful in the development of new imaging agents for the diagnosis of various diseases. Further research is needed to fully understand the mechanisms of action of Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate and its potential applications in various fields.
Métodos De Síntesis
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate can be synthesized through a multistep process starting with the reaction of 2,3-dimethylpiperazine with trifluoroacetic anhydride to form 2,3-dimethylpiperazine-1-carboxylic acid trifluoroacetate. This compound is then reacted with tert-butanol and thionyl chloride to form tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has also been studied for its potential use as a diagnostic tool in imaging studies.
Propiedades
IUPAC Name |
tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-7-8(11(12,13)14)15-5-6-16(7)9(17)18-10(2,3)4/h7-8,15H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGCGFXXORAOE-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1C(=O)OC(C)(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NCCN1C(=O)OC(C)(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2741881.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)



![Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2741888.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)

![5-Methyl-2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2741894.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2741895.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

